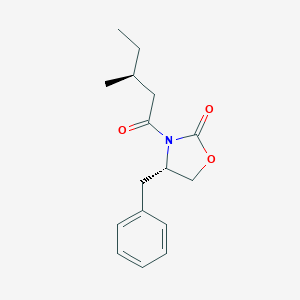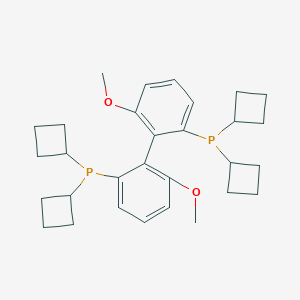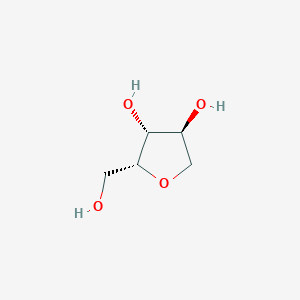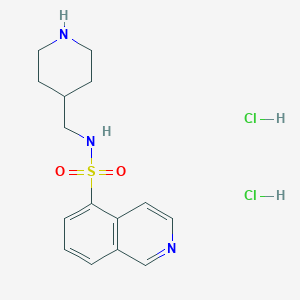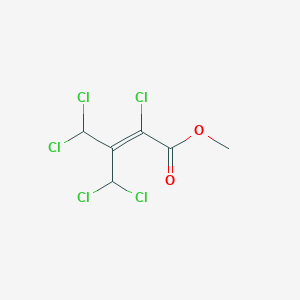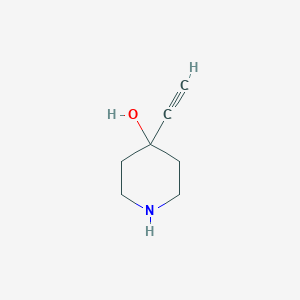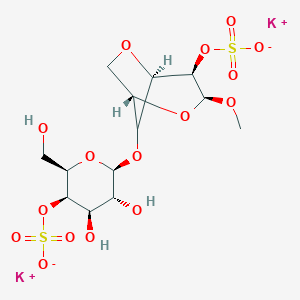
Methylcarrabioside 2,4'-disulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylcarrabioside 2,4'-disulfate, also known as MCDS, is a sulfated carbohydrate derivative that has been the focus of numerous scientific studies due to its potential applications in various fields, including biochemistry, biotechnology, and medicine. This molecule has a unique chemical structure that makes it an ideal candidate for research in different areas. In
Mecanismo De Acción
The mechanism of action of Methylcarrabioside 2,4'-disulfate is not fully understood, but it is believed to involve the interaction of the sulfate groups with specific proteins or enzymes. The sulfate groups in Methylcarrabioside 2,4'-disulfate may mimic the structure of sulfated glycosaminoglycans, which are known to interact with a variety of proteins and enzymes. The interaction of Methylcarrabioside 2,4'-disulfate with these proteins or enzymes may result in the modulation of their activity, leading to the observed biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
Methylcarrabioside 2,4'-disulfate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Methylcarrabioside 2,4'-disulfate can inhibit the activity of certain enzymes, such as heparanase and phospholipase A2. Methylcarrabioside 2,4'-disulfate has also been shown to inhibit the binding of certain proteins, such as fibroblast growth factor-2 (FGF-2), to cell surface receptors. In vivo studies have demonstrated that Methylcarrabioside 2,4'-disulfate can reduce inflammation and thrombosis in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methylcarrabioside 2,4'-disulfate in lab experiments is its unique chemical structure, which allows for specific interactions with proteins and enzymes. Additionally, Methylcarrabioside 2,4'-disulfate is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using Methylcarrabioside 2,4'-disulfate in lab experiments is its potential toxicity. Methylcarrabioside 2,4'-disulfate has been shown to be cytotoxic at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are many future directions for research on Methylcarrabioside 2,4'-disulfate. One area of interest is the development of Methylcarrabioside 2,4'-disulfate-based therapeutics for the treatment of inflammatory and thrombotic disorders. Another area of interest is the study of the interactions between Methylcarrabioside 2,4'-disulfate and specific proteins or enzymes, which may lead to the identification of new drug targets. Additionally, the synthesis of novel Methylcarrabioside 2,4'-disulfate derivatives may lead to the discovery of compounds with improved efficacy and reduced toxicity.
Conclusion
In conclusion, Methylcarrabioside 2,4'-disulfate is a sulfated carbohydrate derivative that has been extensively studied for its potential applications in various scientific fields. The synthesis of Methylcarrabioside 2,4'-disulfate involves the reaction of carrabioside with sulfur trioxide-trimethylamine complex in anhydrous methanol. Methylcarrabioside 2,4'-disulfate has been shown to have various biochemical and physiological effects, including inhibition of enzyme activity and protein binding, as well as anti-inflammatory and anti-coagulant properties. While there are advantages and limitations to using Methylcarrabioside 2,4'-disulfate in lab experiments, there are many future directions for research on this molecule, including the development of Methylcarrabioside 2,4'-disulfate-based therapeutics and the synthesis of novel derivatives.
Métodos De Síntesis
The synthesis of Methylcarrabioside 2,4'-disulfate involves the reaction of carrabioside with sulfur trioxide-trimethylamine complex in anhydrous methanol. The reaction results in the formation of Methylcarrabioside 2,4'-disulfate and trimethylamine oxide as a by-product. The purity of the synthesized Methylcarrabioside 2,4'-disulfate can be determined by different analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR).
Aplicaciones Científicas De Investigación
Methylcarrabioside 2,4'-disulfate has been studied extensively due to its potential applications in various scientific fields. In biochemistry, Methylcarrabioside 2,4'-disulfate has been used as a substrate for the enzymatic synthesis of sulfated oligosaccharides. In biotechnology, Methylcarrabioside 2,4'-disulfate has been used as a ligand for the purification of proteins and as a substrate for the synthesis of glycosaminoglycan mimetics. In medicine, Methylcarrabioside 2,4'-disulfate has been studied for its potential anti-inflammatory and anti-coagulant properties.
Propiedades
Número CAS |
132895-20-6 |
|---|---|
Nombre del producto |
Methylcarrabioside 2,4'-disulfate |
Fórmula molecular |
C13H20K2O16S2 |
Peso molecular |
574.6 g/mol |
Nombre IUPAC |
dipotassium;[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[[(1S,3S,4R,5R)-3-methoxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]oxan-3-yl] sulfate |
InChI |
InChI=1S/C13H22O16S2.2K/c1-23-13-11(29-31(20,21)22)10-9(5(26-13)3-24-10)27-12-7(16)6(15)8(4(2-14)25-12)28-30(17,18)19;;/h4-16H,2-3H2,1H3,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2/t4-,5+,6-,7-,8+,9?,10-,11-,12+,13+;;/m1../s1 |
Clave InChI |
XBOCQMUTMKHISG-WOQQIGLDSA-L |
SMILES isomérico |
CO[C@@H]1[C@@H]([C@H]2C([C@@H](O1)CO2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[K+].[K+] |
SMILES |
COC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[K+].[K+] |
SMILES canónico |
COC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[K+].[K+] |
Sinónimos |
MCBS-2,4-S methyl alpha-carrabioside 2,4'-sulfate methylcarrabioside 2,4'-disulfate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



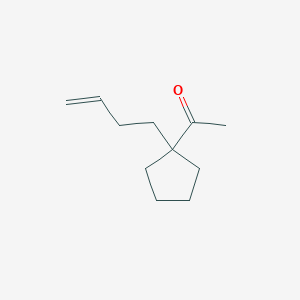
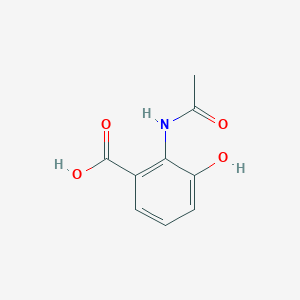
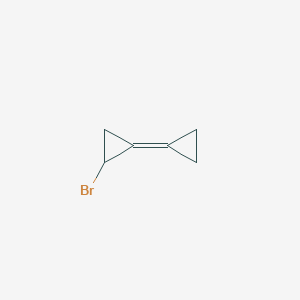
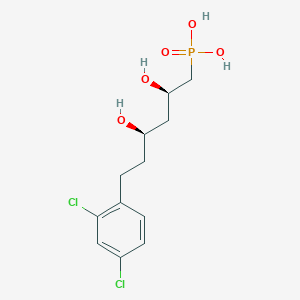
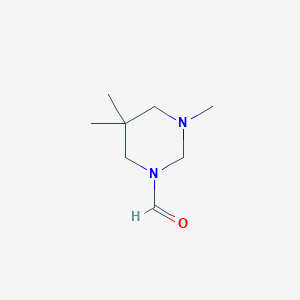
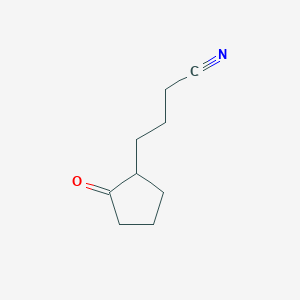
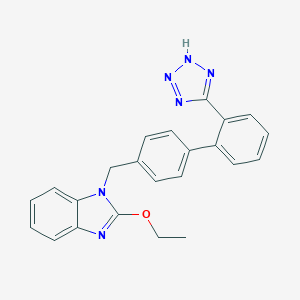
![N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138871.png)
